molecular formula C9H16F3NO B1438739 [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine CAS No. 1155125-61-3

[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine

Cat. No. B1438739
CAS RN: 1155125-61-3
M. Wt: 211.22 g/mol
InChI Key: NGVIRIIQGBINNV-UHFFFAOYSA-N
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Description

“[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine” is a compound with the CAS Number: 1155125-61-3 . It has a molecular weight of 211.23 and is often referred to as TFEC. This compound has gained attention in various fields of research and industry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h7-8H,1-6,13H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic chemicals. It is also used in the preparation of organometallic compounds and catalysts. Additionally, it is used in the synthesis of highly active organometallic catalysts for the production of polymers, such as polyethylene and polypropylene. This compound is also used in the synthesis of cross-linked polymers, which are used in the production of coatings, adhesives, and other materials.

Mechanism of Action

[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine is a strong nucleophilic reagent, which means that it can react with other molecules to form new compounds. The reaction of this compound with other molecules is facilitated by the presence of a base, such as sodium hydroxide. The reaction of this compound with other molecules is also facilitated by the presence of a catalyst, such as palladium-on-charcoal. The reaction of this compound with other molecules results in the formation of new compounds, which can be used for various applications.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects in humans or animals. However, it has been shown to be toxic to aquatic organisms, such as fish and amphibians. Therefore, it is important to ensure that this compound is not released into the environment.

Advantages and Limitations for Lab Experiments

[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine has several advantages for use in laboratory experiments. It is a strong nucleophilic reagent, which makes it useful for the synthesis of a variety of compounds. Additionally, it is relatively easy to synthesize and purify. However, it is important to note that this compound is toxic to aquatic organisms, so it should not be released into the environment.

Future Directions

[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine has a wide range of applications in the chemical and pharmaceutical industries. In the future, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic chemicals. Additionally, it could be used in the preparation of organometallic compounds and catalysts for the production of polymers and cross-linked polymers. Additionally, it could be used in the synthesis of materials for coatings, adhesives, and other materials. Finally, it could be used in the synthesis of new catalysts for the production of polymers and cross-linked polymers.

Safety and Hazards

The safety information for [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h7-8H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVIRIIQGBINNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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